molecular formula C12H12N2O2 B2486559 [3-(6-Methoxypyridazin-3-yl)phenyl]methanol CAS No. 1349716-75-1

[3-(6-Methoxypyridazin-3-yl)phenyl]methanol

Cat. No.: B2486559
CAS No.: 1349716-75-1
M. Wt: 216.24
InChI Key: DVSNUPTYLKFCIB-UHFFFAOYSA-N
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Description

[3-(6-Methoxypyridazin-3-yl)phenyl]methanol: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a methanol group attached to a phenyl ring, which is further substituted with a methoxypyridazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(6-Methoxypyridazin-3-yl)phenyl]methanol typically involves the following steps:

    Formation of the Methoxypyridazinyl Intermediate: This step involves the reaction of appropriate starting materials to form the methoxypyridazinyl intermediate.

    Coupling Reaction: The intermediate is then coupled with a phenylmethanol derivative under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize optimized reaction conditions and catalysts to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [3-(6-Methoxypyridazin-3-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or methoxypyridazinyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

[3-(6-Methoxypyridazin-3-yl)phenyl]methanol: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [3-(6-Methoxypyridazin-3-yl)phenyl]methanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, although detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • [3-(6-Methoxypyridazin-3-yl)phenyl]methanone
  • [3-(6-Methoxypyridazin-3-yl)phenyl]ethanol
  • [3-(6-Methoxypyridazin-3-yl)phenyl]amine

Uniqueness

Compared to similar compounds, [3-(6-Methoxypyridazin-3-yl)phenyl]methanol is unique due to its specific substitution pattern and the presence of a methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

[3-(6-methoxypyridazin-3-yl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12-6-5-11(13-14-12)10-4-2-3-9(7-10)8-15/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSNUPTYLKFCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698857
Record name [3-(6-Methoxypyridazin-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281232-94-8, 1349716-75-1
Record name [3-(6-Methoxypyridazin-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(6-methoxypyridazin-3-yl)phenyl]methanol
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